alpha-Cyclopropyl-3-pyridinemethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl(pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7,9,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBLTZRJXSRDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Strategies for Alpha Cyclopropyl 3 Pyridinemethanol
Historical and Current Synthetic Approaches to alpha-Cyclopropyl-3-pyridinemethanol
Modern synthetic chemistry provides two principal pathways for the preparation of α-cyclopropyl-3-pyridinemethanol: the nucleophilic addition of a cyclopropyl (B3062369) organometallic reagent to a pyridine (B92270) aldehyde and the reduction of a corresponding ketone.
The synthesis of α-cyclopropyl-3-pyridinemethanol is primarily achieved through two main routes:
Grignard Reaction: A common and effective method involves the reaction of a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, with pyridine-3-carboxaldehyde. sigmaaldrich.comlibretexts.org This nucleophilic addition to the carbonyl group of the aldehyde results in the formation of the desired secondary alcohol, α-cyclopropyl-3-pyridinemethanol. libretexts.org The Grignard reagent is typically prepared from cyclopropyl bromide and magnesium in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comnih.gov
Reduction of a Ketone Precursor: An alternative strategy is the reduction of cyclopropyl(pyridin-3-yl)methanone. cymitquimica.combldpharm.com This ketone can be reduced to the corresponding alcohol using various reducing agents. Common reagents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nbinno.com Biomimetic reduction methods, inspired by enzymatic processes, have also been explored for the conversion of ketones to alcohols. mdpi.com
Table 1: Key Synthetic Reactions for α-Cyclopropyl-3-pyridinemethanol
| Reaction Type | Starting Materials | Product | Key Reagents |
|---|---|---|---|
| Grignard Reaction | Pyridine-3-carboxaldehyde, Cyclopropyl bromide | α-Cyclopropyl-3-pyridinemethanol | Magnesium (Mg) |
| Ketone Reduction | Cyclopropyl(pyridin-3-yl)methanone | α-Cyclopropyl-3-pyridinemethanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
The synthesis of the pyridinemethanol core is a well-established area of organic chemistry. matrix-fine-chemicals.com Different isomers of pyridinemethanol serve as crucial building blocks for a wide range of more complex molecules. nih.gov
Several methods are employed for their synthesis:
Reduction of Esters: Ethyl nicotinate (B505614), for example, can be reduced to 3-pyridinemethanol (B1662793). chemicalbook.com This reduction can be achieved using reagents like lithium aluminum hydride or through catalytic hydrogenation under high pressure with a ruthenium complex. chemicalbook.com
From Cyanopyridines: 3-Cyanopyridine can be converted to 3-pyridinemethanol in a two-step process. First, the cyano group is reduced to an aminomethyl group using a palladium-carbon catalyst in a hydrogen atmosphere. The resulting 3-aminomethylpyridine is then treated with ethyl nitrite (B80452) to yield 3-pyridinemethanol. chemicalbook.com
Reduction of Aldehydes: Pyridine-3-carboxaldehyde can be directly reduced to 3-pyridinemethanol. chemicalbook.com
These precursor synthesis methods highlight the versatility of starting materials available for constructing the foundational pyridine-alcohol structure before the introduction of the cyclopropyl group.
Advanced Synthetic Transformations Involving the Cyclopropyl Moiety
The unique chemical properties of the cyclopropyl group often require specialized synthetic methods for its introduction and for controlling the stereochemistry of the final product.
While the Grignard approach builds the molecule from a pre-formed cyclopropyl unit, other strategies construct the cyclopropyl ring itself during the synthesis of related structures. Donor-acceptor cyclopropanes, which have both an electron-donating and an electron-withdrawing group, are valuable intermediates in organic synthesis. nih.gov
A key method for forming such structures is the Corey-Chaykovsky reaction . This reaction involves the cyclopropanation of α,β-unsaturated ketones, such as 2-hydroxychalcones, to produce 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. nih.gov This demonstrates a powerful method for creating substituted cyclopropyl ketones, which can then be reduced to the corresponding alcohols.
Since the α-carbon of α-cyclopropyl-3-pyridinemethanol is a chiral center, controlling the stereochemistry is a significant aspect of its synthesis. This can be achieved through several advanced methods:
Asymmetric Reduction: The stereoselective reduction of the prochiral precursor, cyclopropyl(pyridin-3-yl)methanone, can yield enantiomerically enriched α-cyclopropyl-3-pyridinemethanol. This is often accomplished using chiral reducing agents or catalysts.
Enantiomerically Enriched Precursors: The use of enantiomerically pure starting materials, such as chiral cyclopropyl derivatives, can lead to the formation of a specific stereoisomer of the final product. For instance, syntheses using enantiomerically enriched cyclopropylmethanol (B32771) derivatives have been reported. google.com
Derivatization Strategies for this compound Analogues
The functional groups of α-cyclopropyl-3-pyridinemethanol, namely the hydroxyl group and the pyridine ring, offer several handles for further chemical modification to create a library of related analogues.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, cyclopropyl(pyridin-3-yl)methanone. This transformation can be achieved using a variety of oxidizing agents.
Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group and subsequently substituted by other functional groups like halides or amines.
Pyridine Ring Modification: The pyridine ring itself can undergo reactions. For example, it can be reduced to a piperidine (B6355638) derivative, which would significantly alter the electronic and steric properties of the molecule. Acid-induced rearrangements of related cyclopropyl ketones have also been shown to lead to the formation of more complex fused ring systems like cyclopenta[c]quinolines. researchgate.net
Table 2: Potential Derivatization Reactions
| Reaction Type | Functional Group Targeted | Potential Product Class |
|---|---|---|
| Oxidation | Hydroxyl group | Ketones |
| Substitution | Hydroxyl group | Halides, Amines |
| Reduction | Pyridine ring | Piperidines |
| Rearrangement | Cyclopropyl ketone moiety | Fused heterocycles |
Chemical Reactions and Functionalization of the Pyridine Ring
The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and agrochemicals. However, its electron-deficient nature and the coordinating power of the nitrogen atom present challenges for direct and selective functionalization. rsc.org Consequently, the construction of functionalized pyridine rings often begins with appropriately substituted acyclic precursors. rsc.org
Key reactions involving the pyridine ring of this compound and similar structures include:
Reduction: The pyridine ring can be reduced to form piperidine derivatives. This transformation is significant as piperidines are among the most common nitrogen heterocycles in FDA-approved drugs. rsc.org Hydrogenation is a primary method for this reduction, although it can be challenging and often requires harsh conditions. rsc.org
Oxidation: The hydroxyl group of this compound can be oxidized to create the corresponding ketone.
Substitution: The hydroxyl group can be replaced by other functional groups like halides or amines.
Recent advancements have focused on more sustainable and efficient methods for pyridine functionalization. Electrocatalytic hydrogenation, for instance, has emerged as a promising technique. Using a carbon-supported rhodium catalyst, pyridines can be hydrogenated to piperidines at ambient temperature and pressure, offering a clear advantage over traditional high-temperature and high-pressure methods. acs.orgnih.gov This electrocatalytic system has demonstrated high current efficiency and quantitative conversion of pyridine to piperidine. acs.orgnih.gov
A theoretical study on the metal-free phosphination of pyridine highlights the complexities of site-selectivity. The reaction of pyridine with P(OEt)3 results in a strong preference for the formation of C4-phosphonates over C2-phosphonates. mdpi.com This selectivity is attributed to unfavorable steric hindrance at the ortho position of the pyridine ring. mdpi.com
Modifications at the Carbinol Carbon and Cyclopropyl Group
Modifications at the carbinol carbon and the cyclopropyl group are crucial for tuning the molecule's properties. The synthesis of this compound itself often involves the reaction of 3-pyridinemethanol with a cyclopropyl-containing reagent.
Cyclopropanation is a fundamental reaction in organic synthesis for forming cyclopropane (B1198618) rings. numberanalytics.comnumberanalytics.com This process is vital for creating complex molecules, including pharmaceuticals. numberanalytics.comnumberanalytics.com The high ring strain in cyclopropanes makes their synthesis challenging, typically requiring highly reactive species like carbenes or carbenoids and often a metal catalyst such as copper or rhodium. numberanalytics.comwikipedia.org
The general mechanism involves the formation of a metal-carbene complex that then reacts with an alkene to form the cyclopropane ring. numberanalytics.com The choice of catalyst, solvent, and temperature significantly influences the reaction's outcome. numberanalytics.com
Several methods exist for cyclopropanation, including:
Simmons-Smith Reaction: This method uses iodomethylzinc iodide, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org
Using Diazo Compounds: Reagents like diazomethane (B1218177) can react with olefins in a two-step process to yield cyclopropanes. wikipedia.org
Kulinkovich Reaction: This reaction forms cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide. wikipedia.org
The table below summarizes some key cyclopropanation reactions and their characteristics.
| Reaction Name | Reagents | Key Features |
| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Forms iodomethylzinc iodide as the reactive carbenoid. wikipedia.org |
| Diazo Compound Addition | Diazomethane, Olefins | Proceeds in a two-step manner. wikipedia.org |
| Kulinkovich Reaction | Esters, Grignard Reagents, Titanium Alkoxide | Produces cyclopropanols. wikipedia.org |
Catalytic Methodologies in the Synthesis of Pyridine-Containing Structures
Catalysis plays a pivotal role in the synthesis of pyridine-containing structures, enhancing efficiency and selectivity.
Hydrogenation of pyridines is a common method to produce piperidines. rsc.org While effective, this reaction can be challenging due to the tendency of the nitrogen atom to bind to and poison the metal catalyst. rsc.org To overcome this, pyridinium (B92312) salts are sometimes created to make the ring more reactive. rsc.org Commonly used heterogeneous catalysts include palladium on carbon, rhodium on carbon, and platinum oxide, though these often necessitate harsh conditions. rsc.org
Recent research has shown that rhodium(III) oxide (Rh2O3) can be used for the hydrogenation of a wide range of unprotected pyridines under mild conditions with low catalyst loading. rsc.org Furthermore, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has proven to be a highly efficient method for converting pyridines to piperidines at room temperature and pressure. acs.orgnih.gov
Cyclopropanation reactions are frequently catalyzed by transition metals like copper and rhodium. numberanalytics.com These catalysts facilitate the formation of metal-carbene complexes from precursors such as diazo compounds. numberanalytics.com The development of enantioselective cyclopropanation has been a major area of research, leading to a variety of ligand/metal catalysts that can induce chirality in the cyclopropane product. acsgcipr.org Heme-containing proteins are also being explored as biocatalysts for stereoselective cyclopropanation reactions. nih.gov
The following table outlines some catalytic approaches used in the synthesis of pyridine-containing structures.
| Catalytic Method | Catalyst | Substrate | Product | Key Advantages |
| Hydrogenation | Rhodium(III) oxide (Rh2O3) | Unprotected Pyridines | Piperidines | Mild conditions, low catalyst loading. rsc.org |
| Electrocatalytic Hydrogenation | Carbon-supported Rhodium | Pyridines | Piperidines | Ambient temperature and pressure, high efficiency. acs.orgnih.gov |
| Cyclopropanation | Copper or Rhodium complexes | Alkenes, Diazo compounds | Cyclopropanes | Efficient formation of cyclopropane rings. numberanalytics.com |
| Biocatalytic Cyclopropanation | Heme-containing proteins | Alkenes, Diazo compounds | Chiral Cyclopropanes | High stereoselectivity. nih.gov |
Structure Activity Relationship Sar Studies for Alpha Cyclopropyl 3 Pyridinemethanol Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.com For α-cyclopropyl-3-pyridinemethanol derivatives, a 3D-QSAR study could be employed to build predictive models. nih.gov
A typical 3D-QSAR study involves the following steps:
Data Set Preparation: A series of α-cyclopropyl-3-pyridinemethanol analogues with their corresponding measured biological activities (e.g., IC50 values) is compiled.
Molecular Modeling and Alignment: The three-dimensional structures of the molecules are generated and aligned based on a common scaffold.
Calculation of Molecular Descriptors: Various physicochemical properties, such as steric, electrostatic, and hydrophobic fields, are calculated for each molecule.
Model Generation and Validation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a model that correlates the descriptors with biological activity. The model's predictive power is then rigorously validated. nih.gov
The resulting QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery process.
Computational and Theoretical Investigations of Alpha Cyclopropyl 3 Pyridinemethanol
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. data.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as alpha-cyclopropyl-3-pyridinemethanol, to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding energy.
While specific molecular docking studies for this compound are not widely available in public literature, the structural motifs of the molecule suggest key potential interactions with protein targets. The pyridine (B92270) ring can participate in various interactions, including hydrogen bonding via its nitrogen atom, and π-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. The hydroxyl group is a classic hydrogen bond donor and acceptor. The cyclopropyl (B3062369) group, while primarily hydrophobic, can engage in van der Waals interactions and its unique electronic nature can influence binding.
A hypothetical docking study of this compound into a kinase binding site, for instance, might reveal the pyridine nitrogen forming a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The cyclopropyl group could be accommodated in a hydrophobic pocket, and the hydroxyl group might form additional hydrogen bonds with nearby residues or solvent molecules, further stabilizing the complex.
Table 1: Potential Ligand-Protein Interactions for this compound
| Molecular Fragment | Potential Interaction Type | Interacting Protein Residues (Examples) |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Pyridine Ring | π-Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Histidine, Serine |
| Cyclopropyl Group | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Alanine |
Conformational Analysis and Energy Landscape Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as the biologically active conformation is not necessarily the lowest energy conformation in isolation. The energy landscape of a molecule describes the potential energy of the molecule as a function of its conformational degrees of freedom.
A study on the structurally related cyclopropyl methyl ketone revealed that the s-cis conformation, where the cyclopropyl ring and the carbonyl group are eclipsed, is the most stable. A similar analysis for this compound would involve rotating the dihedral angle between the pyridine ring and the cyclopropyl group and calculating the energy at each step. This would likely reveal several low-energy conformations, with the global minimum being the most populated state. The energy barriers between these conformations would also be determined, providing insight into the molecule's flexibility.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Dihedral Angle (Pyridine-C-C-Cyclopropyl) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | 3.5 | Eclipsed (higher energy due to steric clash) |
| 60° | 1.5 | Gauche |
| 120° | 2.0 | Partially Eclipsed |
| 180° | 0.0 | Anti (likely lowest energy) |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Advanced Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. These calculations can determine a wide range of properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.
For this compound, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the oxygen of the hydroxyl group, indicating these are sites prone to electrophilic attack or hydrogen bond donation. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor site.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | ~ -1.2 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | ~ 5.3 eV | Indicates good kinetic stability |
| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule |
| Molecular Electrostatic Potential | Negative potential on pyridine N and hydroxyl O | Identifies sites for intermolecular interactions |
Note: The values in this table are estimations and would need to be confirmed by specific quantum chemical calculations.
De Novo Design and Virtual Screening Applications in Drug Discovery
De novo drug design and virtual screening are powerful computational strategies used to identify novel drug candidates. De novo design algorithms build new molecules from scratch, often using fragments or atoms, within the constraints of a target's binding site. Virtual screening, on the other hand, involves computationally evaluating large libraries of existing compounds to identify those that are most likely to bind to a drug target.
The this compound scaffold is an attractive starting point for both de novo design and the construction of virtual screening libraries. Its relatively simple structure and synthetic accessibility make it a good building block. In a de novo design context, the cyclopropyl-pyridinemethanol core could be used as a central scaffold, with various functional groups added to the pyridine ring or replacing the hydroxyl group to optimize binding to a specific target.
In virtual screening, a library of compounds containing the this compound motif could be screened against a panel of protein targets. The cyclopropyl group, in particular, is a desirable feature in drug candidates as it can improve metabolic stability and potency. The inclusion of such fragments in screening libraries increases the chemical diversity and novelty of the compounds being tested.
Table 4: Application of this compound in Drug Discovery Pipelines
| Application | Description | Potential Advantages |
| Fragment-Based Drug Discovery (FBDD) | The molecule itself or its core can be used as a fragment to screen against protein targets. | The rigid cyclopropyl group provides a well-defined vector for growing the fragment. |
| Scaffold for Combinatorial Libraries | The pyridine ring and hydroxyl group can be readily functionalized to create a library of analogs. | Allows for systematic exploration of structure-activity relationships (SAR). |
| Lead Optimization | Introduction of the cyclopropyl-pyridinemethanol moiety into a known active compound. | Can enhance potency, selectivity, and pharmacokinetic properties. |
Analytical Characterization and Methodological Advancements in Research
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are indispensable for the structural confirmation of alpha-cyclopropyl-3-pyridinemethanol, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the cyclopropyl (B3062369) group, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The chemical shifts and coupling patterns of the pyridine protons would confirm the 3-substitution pattern. The protons of the cyclopropyl ring would exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Key signals would include those for the carbons of the pyridine ring, the cyclopropyl ring, and the carbinol carbon. The chemical shift of the carbinol carbon would be indicative of the presence of the hydroxyl group.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine H-2 | 8.5 - 8.7 | Doublet | ~2.0 |
| Pyridine H-4 | 7.7 - 7.9 | Doublet of Doublets | ~8.0, 2.0 |
| Pyridine H-5 | 7.2 - 7.4 | Triplet | ~8.0 |
| Pyridine H-6 | 8.4 - 8.6 | Doublet | ~5.0 |
| Methine CH-OH | 4.5 - 4.8 | Doublet | ~7.0 |
| Cyclopropyl CH | 0.8 - 1.2 | Multiplet | - |
| Cyclopropyl CH₂ | 0.3 - 0.7 | Multiplet | - |
| Hydroxyl OH | Variable | Singlet (broad) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The molecular ion peak (M+) would correspond to the exact mass of the compound (C₉H₁₁NO, MW: 149.19 g/mol ). researchgate.net Fragmentation would likely involve cleavage of the bond between the cyclopropyl group and the carbinol carbon, as well as loss of the hydroxyl group.
Interactive Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Significance |
| 149 | [C₉H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 132 | [M - OH]⁺ | Loss of hydroxyl radical |
| 120 | [M - C₂H₅]⁺ | Loss of ethyl radical from cyclopropyl ring cleavage |
| 108 | [C₇H₈N]⁺ | Loss of cyclopropyl group |
| 80 | [C₅H₄N]⁺ | Pyridine ring fragment |
Note: The fragmentation pattern is hypothetical and based on general principles of mass spectrometry.
UV/Visible Spectroscopy
UV/Visible spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in this compound is the primary chromophore. The UV-Vis spectrum is expected to show absorption bands characteristic of π → π* and n → π* transitions of the pyridine moiety. researchgate.net The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent used. For pyridine itself, absorption maxima are observed around 254 nm. sielc.com For 3-substituted pyridines, these values can shift. acs.org
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for both the analysis and purification of this compound.
Reversed-Phase HPLC: A common method for purity assessment involves using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer. researchgate.net Detection is typically carried out using a UV detector at a wavelength corresponding to the absorbance maximum of the pyridine chromophore (e.g., 254 nm).
Chiral HPLC: Since this compound contains a chiral center, chiral HPLC can be used to separate its enantiomers. This is often achieved using a chiral stationary phase, such as a Chiralpak column, with a non-polar mobile phase like a mixture of hexane (B92381) and isopropanol.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique used to monitor the progress of reactions and for preliminary purity checks. sigmaaldrich.comrochester.edu A silica (B1680970) gel plate is typically used as the stationary phase, and the mobile phase is a solvent system whose polarity is optimized to achieve good separation. Visualization of the spots can be done under UV light, which is effective due to the UV-active pyridine ring.
Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS)
GC-QTOF-MS combines the separation power of gas chromatography with the high-resolution mass analysis of a QTOF mass spectrometer. nih.govresearchgate.nettandfonline.com This technique can be used for the analysis of volatile derivatives of this compound or for its detection in complex mixtures. The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the analyte and its fragments, providing a high degree of confidence in its identification.
Development of Advanced Analytical Protocols for Complex Biological Matrices
The detection and quantification of this compound in biological matrices such as plasma or urine present significant challenges due to the complexity of these samples. nih.govwikipedia.org The development of advanced analytical protocols is crucial for pharmacokinetic and metabolic studies.
Research into the analysis of pyridine alkaloids in biological samples has led to the development of various sample preparation techniques aimed at extracting and concentrating the analytes while removing interfering substances. nih.gov These techniques often involve liquid-liquid extraction or solid-phase extraction (SPE).
For the analysis of this compound in biological fluids, a method would likely involve an initial protein precipitation step, followed by liquid-liquid extraction or SPE. The purified extract would then be analyzed by a sensitive and selective technique such as LC-MS/MS. The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from the biological matrix. The development of such a method would require careful optimization of the extraction procedure and the LC-MS/MS parameters to achieve the desired sensitivity, accuracy, and precision.
Preclinical Research and Pharmacological Profiling of Alpha Cyclopropyl 3 Pyridinemethanol Analogues
In Vivo Efficacy Studies in Disease Models (e.g., Antitumor Activity)
No published studies were identified that investigated the in vivo efficacy of alpha-Cyclopropyl-3-pyridinemethanol or its analogues in any disease models, including those for antitumor activity.
Bioavailability and Systemic Exposure Investigations
There is no publicly available data on the bioavailability or systemic exposure of this compound analogues following administration in preclinical models.
Pharmacokinetic and Pharmacodynamic Modeling
Detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling studies for this compound analogues have not been reported in the scientific literature.
Tissue Distribution and Metabolic Fate Studies
Information regarding the tissue distribution and metabolic fate of this compound analogues in preclinical models is not available in the public domain.
Future Research Directions and Translational Potential
Exploration of Novel Therapeutic Indications
The pyridine (B92270) ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to enhance metabolic stability, permeability, potency, and protein-binding affinity. nih.govnih.govrsc.org The presence of the cyclopropyl (B3062369) group offers conformational rigidity and metabolic stability, making derivatives of α-cyclopropyl-3-pyridinemethanol attractive for targeting a wide array of diseases.
Future research will likely focus on leveraging this scaffold to generate extensive compound libraries for screening against various biological targets. nih.gov The inherent properties of the pyridine nucleus suggest significant potential in developing novel agents for several therapeutic areas. rsc.orgresearchgate.net
Potential Therapeutic Areas for Derivatives:
| Therapeutic Area | Rationale | Key Targets (Examples) |
| Oncology | The pyridine scaffold is a core component of many kinase inhibitors. nih.gov | Kinases (e.g., Cdc7), EGFR nih.govnih.gov |
| Infectious Diseases | Pyridine derivatives have shown broad-spectrum antimicrobial, antifungal, and antiviral activity. researchgate.netnih.gov | Bacterial and fungal enzymes, viral polymerases researchgate.netnih.gov |
| Central Nervous System (CNS) Disorders | The scaffold is present in drugs for depression, anxiety, and neurodegenerative diseases. researchgate.netnih.gov | Serotonin receptors (e.g., 5-HT2A), various CNS enzymes researchgate.netnih.gov |
| Inflammatory Conditions | Certain pyridine derivatives act as anti-inflammatory agents. google.com | Cyclooxygenase (COX) enzymes, cytokines |
By modifying the core structure of α-cyclopropyl-3-pyridinemethanol, medicinal chemists can fine-tune the pharmacological profiles of new molecules to address unmet medical needs in these and other areas. nih.gov The development of new synthetic methodologies, such as photo-promoted ring contractions, further expands the possibilities for creating diverse and complex pyrrolidine (B122466) derivatives from pyridine precursors. nih.gov
Development of Advanced Drug Delivery Systems
The physicochemical properties of α-cyclopropyl-3-pyridinemethanol make it an intriguing candidate for incorporation into advanced drug delivery strategies. Its structure can be modified to create prodrugs or to be linked to various delivery systems, aiming to enhance the therapeutic efficacy and reduce the side effects of active pharmaceutical ingredients (APIs).
Encapsulation technologies, for instance, can protect sensitive bioactive compounds and control their release. Proteins are often used as wall materials in these systems. mdpi.com The polar functional groups on pyridine-containing compounds, such as the hydroxyl group in α-cyclopropyl-3-pyridinemethanol, can interact favorably with these protein carriers, making them suitable for such applications. mdpi.com
Potential Drug Delivery Applications:
| Delivery System | Potential Application of the Scaffold | Desired Outcome |
| Prodrugs | Esterification of the methanol (B129727) group to create a bioreversible prodrug. | Improved membrane permeability and oral bioavailability. |
| Nanoemulsions | Incorporation into the interfacial layer of nanoemulsions. | Enhanced stability and targeted delivery of lipophilic drugs. |
| Polymer Conjugates | Attachment to biocompatible polymers like polyethylene (B3416737) glycol (PEG). | Increased circulation half-life and reduced immunogenicity. |
| Coordination Polymers | Use as a ligand in the formation of 2D or 3D coordination polymers. mdpi.com | Controlled release of the active drug moiety. mdpi.com |
Future work in this area will involve synthesizing derivatives of α-cyclopropyl-3-pyridinemethanol specifically designed for conjugation with these delivery systems and evaluating their performance in preclinical models.
Integration with Multi-Omics Approaches in Chemical Biology
Multi-omics—encompassing genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery by providing a holistic view of biological systems. nih.govnih.gov Derivatives of α-cyclopropyl-3-pyridinemethanol can be developed into chemical probes to explore these complex biological landscapes.
By attaching reporter tags (e.g., fluorophores, biotin) to the scaffold, researchers can create tools to identify the cellular targets of new bioactive compounds. diva-portal.org This approach is crucial for elucidating the mechanism of action and potential off-target effects.
Synergy of Scaffolds and Multi-Omics:
| Omics Field | Application of Probes | Research Goal |
| Proteomics | Affinity-based probes to pull down interacting proteins. | Target identification and validation. |
| Metabolomics | Labeled metabolites to trace metabolic pathways. nih.gov | Understanding drug effects on cellular metabolism. |
| Genomics/Transcriptomics | Probes to study drug-induced changes in gene expression. nih.gov | Elucidating mechanisms of action and resistance. |
The development of these chemical biology tools from the α-cyclopropyl-3-pyridinemethanol scaffold will accelerate the translation of basic scientific discoveries into new medicines.
Collaborative Research Paradigms and Data Sharing Initiatives in Pharmaceutical Sciences
The journey of a chemical intermediate like α-cyclopropyl-3-pyridinemethanol from a laboratory curiosity to a key component of a marketed drug is long and complex, benefiting immensely from collaboration. nbinno.com Precompetitive collaborations, where pharmaceutical companies work together on shared challenges without revealing proprietary information, have proven effective in areas like process safety and technology development. acs.orgacs.org
Sharing data on the synthesis, properties, and biological screening results of intermediates and their derivatives can prevent redundant efforts and spark new research directions. acs.org Industry-academia partnerships are particularly valuable, as they combine the specialized expertise of academic labs with the resources and drug development experience of pharmaceutical companies. acs.org
Initiatives that foster open innovation and data sharing are critical for maximizing the potential of versatile chemical building blocks. collaborationspharma.com As research becomes increasingly data-intensive, collaborative platforms that integrate AI, machine learning, and large-scale experimental data will be essential for driving the next wave of therapeutic innovation. collaborationspharma.comportonpharma.com
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing α-cyclopropyl-3-pyridinemethanol with high purity?
- Methodological Answer : Synthesis should follow validated protocols for analogous pyridinemethanol derivatives. For example, stereoselective synthesis of similar compounds (e.g., (aR)-3-fluoro-α-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol) involves chiral resolution via HPLC or enzymatic catalysis . Key steps include:
- Cyclopropane ring formation using transition-metal-catalyzed cross-coupling reactions.
- Purification via column chromatography (silica gel, gradient elution) and verification by and .
- Purity assessment using HPLC (C18 column, UV detection at 254 nm) with ≥95% purity as a benchmark .
Q. How should researchers characterize the stability of α-cyclopropyl-3-pyridinemethanol under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Conditions : Test at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and 4°C (refrigerated) for 6–12 months.
- Analytical Tools : Monitor degradation via HPLC for impurity profiles and mass spectrometry for structural elucidation of degradants.
- Critical Parameters : pH sensitivity (test in buffered solutions) and photostability (expose to UV-Vis light per ICH Q1B). Reference safety data for related cyclopropyl amines to infer storage recommendations (e.g., inert atmosphere, desiccants) .
Q. What analytical techniques are essential for confirming the stereochemistry of α-cyclopropyl-3-pyridinemethanol?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phase. Compare retention times with enantiomerically pure standards.
- Circular Dichroism (CD) : Validate optical activity by CD spectra in methanol.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. For analogs like (R)-3-fluoropyridinyl derivatives, crystallography has been definitive .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for α-cyclopropyl-3-pyridinemethanol analogs?
- Methodological Answer : Apply systematic review principles (Cochrane Handbook):
- Data Harmonization : Standardize activity metrics (e.g., IC, Ki values) and experimental conditions (e.g., cell lines, assay buffers).
- Heterogeneity Analysis : Quantify variability using Higgins’ statistic. For example, indicates substantial heterogeneity, prompting subgroup analysis (e.g., by receptor subtype) .
- Sensitivity Testing : Exclude outlier studies or those with high risk of bias (e.g., non-blinded assays) .
Q. What computational strategies are effective for predicting the binding affinity of α-cyclopropyl-3-pyridinemethanol to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand and rigid receptor parameters. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy. For pyridinemethanol derivatives, entropy contributions from cyclopropane ring dynamics are critical .
- Benchmarking : Compare results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. How should meta-analyses be designed to assess structure-activity relationships (SAR) across α-cyclopropyl-3-pyridinemethanol derivatives?
- Methodological Answer :
- Inclusion Criteria : Select studies reporting EC, LogP, and substituent effects (e.g., 3-pyridine vs. 4-pyridine analogs).
- Effect Size Calculation : Use standardized mean differences (SMDs) for potency comparisons.
- Meta-Regression : Model activity trends against physicochemical parameters (e.g., ClogP, polar surface area) using R or Python’s SciPy library (e.g.,
scipy.stats.linregressfor linear regression) .
Data Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
